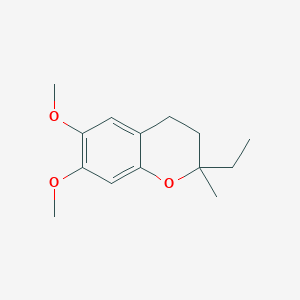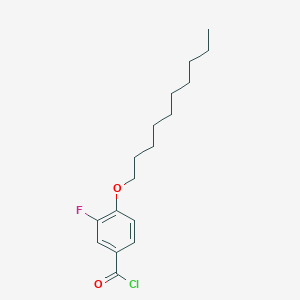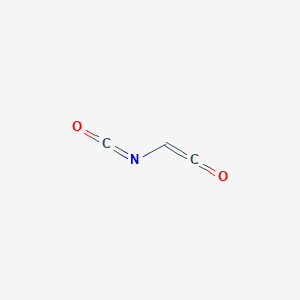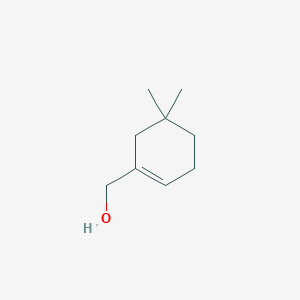
2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes two methoxy groups and a dihydro-benzopyran ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often include the use of solvents like toluene and catalysts such as sodium amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-2H-benzopyran:
7-Methoxy-2H-1-benzopyran-2-one:
6,7-Dimethoxy-4-methylcoumarin: This compound has a similar methoxy substitution pattern but belongs to the coumarin family
Uniqueness
2-Ethyl-6,7-dimethoxy-2-methyl-3,4-dihydro-2H-1-benzopyran is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
110042-45-0 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-ethyl-6,7-dimethoxy-2-methyl-3,4-dihydrochromene |
InChI |
InChI=1S/C14H20O3/c1-5-14(2)7-6-10-8-12(15-3)13(16-4)9-11(10)17-14/h8-9H,5-7H2,1-4H3 |
Clé InChI |
SLZZUKYRKSLECZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=CC(=C(C=C2O1)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)


![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)

![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)



![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
